Norfluoxetine-d5 Hydrochloride Norfluoxetine-d5 Hydrochloride Norfluoxetine-d5 is intended for use as an internal standard for the quantification of norfluoxetine by GC- or LC-MS. Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.
Norfluoxetine-d5 HCl is a labelled metabolite of Fluoxetine. Fluoxetine is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. It is used for the treatment of depression, panic attacks, obsessive compulsive disorder, etc.
Brand Name: Vulcanchem
CAS No.: 1185132-92-6
VCID: VC0196610
InChI: InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D;
SMILES: C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C16H12D5F3NOCl
Molecular Weight: 336.80

Norfluoxetine-d5 Hydrochloride

CAS No.: 1185132-92-6

Cat. No.: VC0196610

Molecular Formula: C16H12D5F3NOCl

Molecular Weight: 336.80

Purity: > 95%

* For research use only. Not for human or veterinary use.

Norfluoxetine-d5 Hydrochloride - 1185132-92-6

CAS No. 1185132-92-6
Molecular Formula C16H12D5F3NOCl
Molecular Weight 336.80
IUPAC Name 1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D;
SMILES C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Appearance White to Off-White Solid
Melting Point 139-147°C

Chemical Identity and Properties

Norfluoxetine-d5 Hydrochloride is a stable isotope-labeled variant of norfluoxetine, incorporating five deuterium atoms into its molecular structure. This strategic deuteration creates a compound that maintains nearly identical chemical behavior to standard norfluoxetine while being distinguishable through mass spectrometry techniques, making it ideal for analytical applications.

Chemical Identifiers and Nomenclature

Norfluoxetine-d5 Hydrochloride is identified through various systematic names and registry numbers that provide unambiguous identification in scientific literature and commercial contexts. The primary chemical identifiers are summarized in Table 1.

Table 1: Chemical Identifiers of Norfluoxetine-d5 Hydrochloride

ParameterValue
Primary CAS Number1185132-92-6
Alternate CAS Number83891-03-6
Alternative CAS Number1188265-34-0
IUPAC Name3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Common SynonymsDesmethylfluoxetine-d5 Hydrochloride
Molecular FormulaC16H12D5F3NOCl
Molecular Weight336.80 g/mol

The compound is also known by its systematic name that precisely describes its deuterium-labeled structure, distinguishing it from non-labeled norfluoxetine. The presence of multiple CAS numbers in the literature indicates potential variations in registration or specific isomeric forms of the compound.

Structural Characteristics

Norfluoxetine-d5 Hydrochloride features a phenyl ring with five deuterium atoms replacing the standard hydrogen atoms, while maintaining the core pharmacophore of the parent compound. The structural details are represented in various chemical notation systems as shown in Table 2.

Table 2: Structural Representation of Norfluoxetine-d5 Hydrochloride

Notation TypeRepresentation
SMILESCl.[2H]c1c([2H])c([2H])c(C(CCN)Oc2ccc(cc2)C(F)(F)F)c([2H])c1[2H]
Molecular StructurePentadeuterated phenyl ring connected to a propylamine chain with a 4-(trifluoromethyl)phenoxy group
Position of Deuteration2,3,4,5,6-positions of one phenyl ring

The strategic placement of deuterium atoms on the phenyl ring provides mass distinction while minimizing potential isotope effects that might alter chemical reactivity or analytical behavior compared to non-deuterated norfluoxetine.

Physical and Chemical Properties

PropertyValue
Physical StateSolid (neat)
Purity>95% (HPLC)
SolubilitySoluble in polar organic solvents (methanol, acetonitrile)
StabilityStable under standard laboratory storage conditions
Application CategoryStable Isotope Labeled, Metabolite, API Reference Standard

Relationship to Fluoxetine and Pharmaceutical Significance

Norfluoxetine-d5 Hydrochloride is the deuterated analog of norfluoxetine, which itself is the active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant. Understanding this relationship is essential for appreciating the compound's significance in pharmaceutical research.

Metabolic Pathway and Pharmacological Context

Fluoxetine undergoes N-demethylation in the liver, primarily through cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4), to form norfluoxetine. This metabolic transformation represents a critical pharmacokinetic process in the clinical efficacy of fluoxetine therapy. Studies have demonstrated that norfluoxetine exhibits pharmacological activity comparable to the parent compound, with some distinctive characteristics.

Research has indicated that norfluoxetine demonstrates slightly higher potency and a significantly longer elimination half-life compared to fluoxetine . This extended half-life contributes to the prolonged therapeutic effect of fluoxetine treatment even after discontinuation of the medication. The pharmacological distinctions between fluoxetine and norfluoxetine highlight the importance of monitoring both compounds in research and clinical settings.

Pharmacological Properties of the Parent Compounds

Analytical Applications

The primary value of Norfluoxetine-d5 Hydrochloride lies in its application as an internal standard for analytical methods in pharmaceutical research, clinical toxicology, and environmental monitoring.

Internal Standard for Quantitative Analysis

Norfluoxetine-d5 Hydrochloride serves as an ideal internal standard for the quantification of norfluoxetine in various biological matrices. The deuterium labeling creates a mass difference that allows mass spectrometric instruments to distinguish between the analyte and the internal standard, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.

This compound is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, where it enables accurate quantification by compensating for variations in extraction efficiency, instrument response, and matrix effects. The use of deuterated internal standards represents the gold standard in quantitative bioanalytical methods, particularly for pharmaceuticals and their metabolites.

Analytical Method Development

Research has demonstrated the effective application of Norfluoxetine-d5 Hydrochloride in developing sensitive and specific analytical methods. For example, a study examining toxicokinetics of fluoxetine and norfluoxetine employed fluoxetine-D5 as an internal standard to ensure measurement stability and accuracy in LC-MS/MS analysis . The MS/MS transitions used for quantification included 314.85 > 44.1 for fluoxetine-D5, allowing precise detection even in complex biological matrices.

Such analytical methods typically achieve extraction recoveries ranging from 86% to 111%, with an average of 99% , demonstrating the high reliability of methods employing this deuterated internal standard. This level of analytical precision is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.

Research Applications

Norfluoxetine-d5 Hydrochloride has contributed significantly to research across multiple disciplines, from basic pharmacokinetic studies to environmental toxicology.

Toxicokinetic Studies

Recent research has utilized Norfluoxetine-d5 Hydrochloride as an analytical tool in studying the toxicokinetics of fluoxetine and norfluoxetine in model organisms. For instance, a 2024 study investigated how the nematode Caenorhabditis elegans absorbs, distributes, metabolizes, and excretes fluoxetine . This research demonstrated that C. elegans can take up fluoxetine and convert it to norfluoxetine, with norfluoxetine proving slightly more potent and exhibiting a longer elimination half-life than fluoxetine .

Such toxicokinetic studies employ sophisticated one-compartment models to simulate the uptake, distribution, and elimination processes, with deuterated standards like Norfluoxetine-d5 Hydrochloride providing the analytical accuracy needed for reliable modeling.

Environmental and Ecotoxicological Research

The presence of pharmaceutical compounds in the environment has become an increasing concern, with selective serotonin reuptake inhibitors like fluoxetine being detected in aquatic ecosystems. Norfluoxetine-d5 Hydrochloride enables precise quantification of these compounds in environmental samples, supporting research into their environmental fate and potential ecological impacts.

Ecotoxicological research, such as the study of behavioral effects of fluoxetine and norfluoxetine on C. elegans, relies on accurate measurement methodologies that incorporate deuterated internal standards . These studies have revealed effects on chemotaxis and activity behaviors in model organisms, providing insights into potential environmental consequences of pharmaceutical contamination.

ParameterTypical Specification
Purity>95% (HPLC)
Isotopic Purity>98% deuterium incorporation
FormatNeat solid
Intended UseFor research use only, not for human or veterinary use
Storage Recommendations-20°C, protected from light and moisture

These stringent specifications ensure the compound's reliability in analytical applications where precision and accuracy are paramount.

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